molecular formula C28H40O6 B1259553 2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one

2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one

Cat. No. B1259553
M. Wt: 472.6 g/mol
InChI Key: RTNTXKREQUWGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one is a natural product found in Peperomia leptostachya and Peperomia blanda with data available.

Scientific Research Applications

Structural and Functional Analysis

  • Crystal Structure and Conformational Studies : The study by Razak et al. (2011) on a similar compound, an icetexane diterpenoid, discusses its crystal structure, revealing three fused rings including a cyclohexenone and benzene ring. This study provides insight into the structural complexity and potential chemical behavior of related compounds (Razak, Chantrapromma, Salae, & Fun, 2011).

  • Photoinitiator for Polymerization : Kumbaraci et al. (2012) explored a 1,3-benzodioxole derivative for its use as a photoinitiator in free radical polymerization, demonstrating the potential of similar compounds in material science and polymer chemistry (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).

  • Anticancer and Antibacterial Applications : Gupta et al. (2016) synthesized derivatives of 1,3-benzodioxole and evaluated them for anticancer, antibacterial, and DNA binding potential, highlighting the biomedical applications of such compounds (Gupta et al., 2016).

  • Supramolecular Chemistry : The study by Jia et al. (2010) on a benzodioxol compound emphasizes its supramolecular structure, providing insights into its potential applications in designing complex molecular systems (Jia, Peng, Tu, Li, & Zhou, 2010).

  • Green Corrosion Inhibitors : Belghiti et al. (2018) investigated Piperine derivatives with 1,3-benzodioxole for their use as green corrosion inhibitors, suggesting possible industrial applications in materials science (Belghiti et al., 2018).

  • Catalysis and Reaction Studies : Gnanamani et al. (2016) discussed the impact of functional groups on the catalytic activity of hydrocarbons, relevant to compounds like 1,3-benzodioxole derivatives. This research is significant for understanding catalytic processes in organic chemistry (Gnanamani, Shafer, Keogh, & Davis, 2016).

properties

Product Name

2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

2-[15-(1,3-benzodioxol-5-yl)pentadecanoyl]-3,4-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C28H40O6/c29-22(27-23(30)16-17-24(31)28(27)32)14-12-10-8-6-4-2-1-3-5-7-9-11-13-21-15-18-25-26(19-21)34-20-33-25/h15,18-19,24,31-32H,1-14,16-17,20H2

InChI Key

RTNTXKREQUWGAI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

synonyms

surinone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one
Reactant of Route 2
2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one
Reactant of Route 3
2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one
Reactant of Route 4
2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one
Reactant of Route 5
2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one
Reactant of Route 6
2-[15-(1,3-Benzodioxole-5-yl)pentadecanoyl]-3,6-dihydroxy-2-cyclohexene-1-one

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